
Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyano group, a ketone, and an ester functional group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4,4-dimethyl-3-oxopentanoic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
科学研究应用
Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanoate
- Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanamide
- Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanoic acid
Uniqueness
Propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility.
属性
CAS 编号 |
503000-80-4 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
propan-2-yl 2-cyano-4,4-dimethyl-3-oxopentanimidate |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)15-10(13)8(6-12)9(14)11(3,4)5/h7-8,13H,1-5H3 |
InChI 键 |
CQCYCXUUCNHNNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=N)C(C#N)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
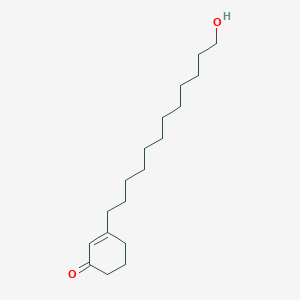
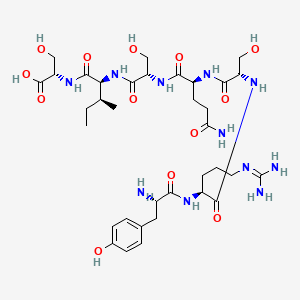
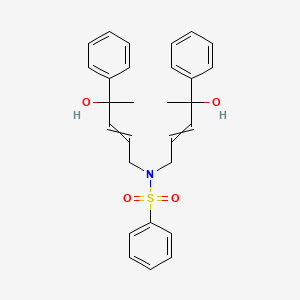
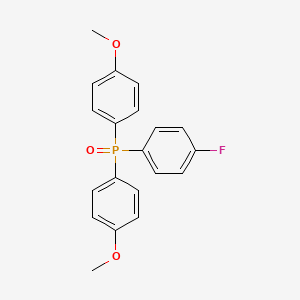
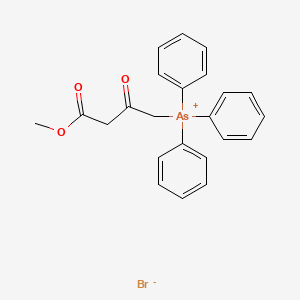
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
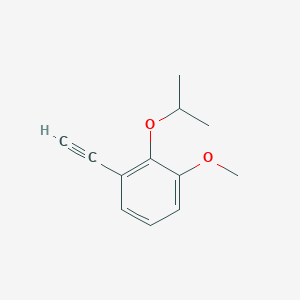
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
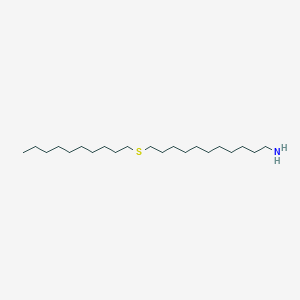
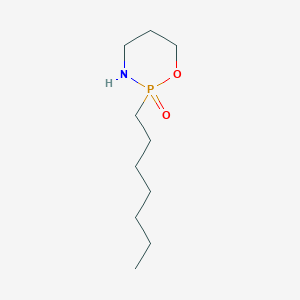
![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)
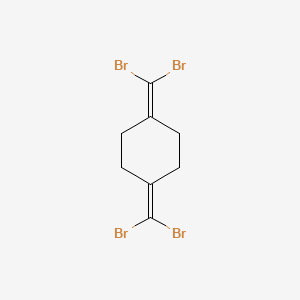
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
